Enhanced Acidity (Lower pKa) vs. Unsubstituted Phenol: Quantifying the Electron-Withdrawing Impact of Two meta-Fluorines
The electron-withdrawing nature of the two meta-fluorine atoms in 3,5-difluorophenol significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The predicted pKa of 3,5-difluorophenol is 7.97, while the reported pKa of phenol is approximately 10.0 [1][2]. This 2.0+ unit difference in pKa corresponds to a roughly 100-fold increase in acidity [3]. This property is critical in applications requiring a more acidic phenol, such as in nucleophilic substitution reactions or when a better leaving group is needed.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 7.97 ± 0.10 (predicted) [1] |
| Comparator Or Baseline | Phenol: pKa = ~10.0 [2] |
| Quantified Difference | ΔpKa ≈ 2.03 (Approximately 100-fold increase in acidity) |
| Conditions | Predicted value based on computational models; phenol value from standard reference data. |
Why This Matters
For applications requiring a more readily deprotonated phenol (e.g., nucleophile formation, improved leaving group capacity), 3,5-difluorophenol offers a quantifiable, 100-fold acidity advantage over the parent phenol.
- [1] ChemicalBook. (n.d.). 3,5-Difluorophenol. Retrieved from https://www.chemicalbook.cn/CASEN_2713-34-0.htm View Source
- [2] Nbinno. (2023). 3,5-Difluorophenol CAS:2713-34-0: A Versatile Compound for Chemical Synthesis. Retrieved from https://www.nbinno.com/3-5-difluorophenol-cas2713-34-0-a-versatile-compound-for-chemical-synthesis/ View Source
- [3] Nbinno. (2025). Understanding 3,5-Difluorophenol: Properties, Synthesis, and Market Outlook. Retrieved from https://www.nbinno.com/understanding-3-5-difluorophenol-properties-synthesis-and-market-outlook/ View Source
